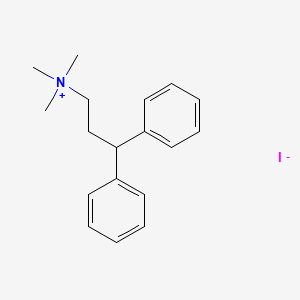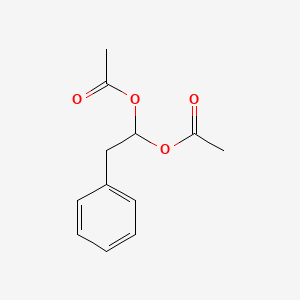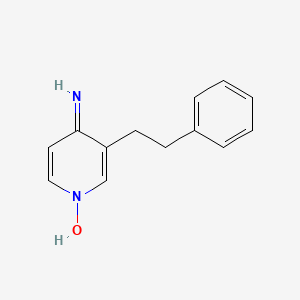![molecular formula C11H13ClO B14715171 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene CAS No. 18062-76-5](/img/structure/B14715171.png)
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chlorobut-2-en-1-yloxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene typically involves the alkylation of a benzene derivative with 3-chlorobut-2-en-1-ol. One common method includes the use of an alkaline aqueous medium in the presence of N-methylmorpholine N-oxide (NMO) and sodium hydroxide . This method facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysis (PTC) can enhance the efficiency of the reaction, allowing for higher yields and more cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide and N-methylmorpholine N-oxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
- 1-{4-[(4-chlorobut-2-yn-1-yl)oxy]phenyl}ethan-1-one
- 2-{[(2E)-3-chlorobut-2-en-1-yl]oxy}-1,3,5-trimethylbenzene
Comparison: 1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a chlorine atom and a double bond in the side chain.
Propiedades
Número CAS |
18062-76-5 |
|---|---|
Fórmula molecular |
C11H13ClO |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-(3-chlorobut-2-enoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-9-3-5-11(6-4-9)13-8-7-10(2)12/h3-7H,8H2,1-2H3 |
Clave InChI |
ZVVSEHUSFWJMJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC=C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


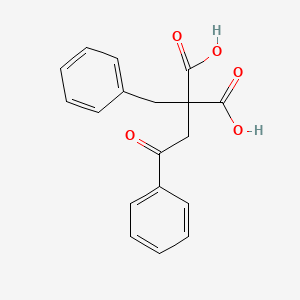
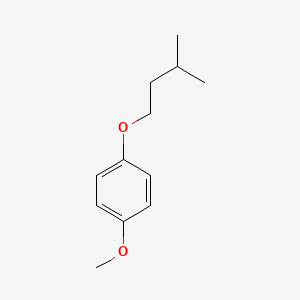
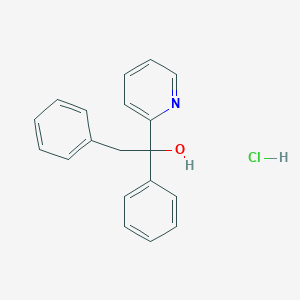
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)

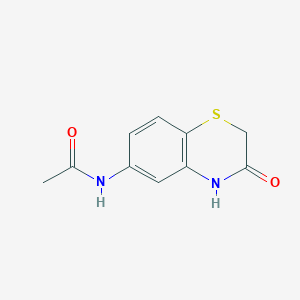

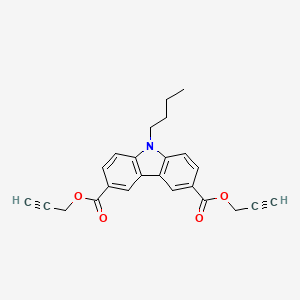
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
